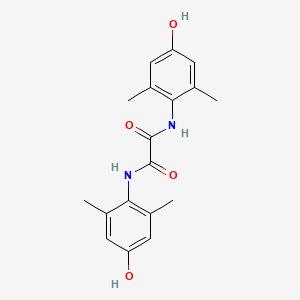

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOSNKYJILNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

An In-Depth Technical Guide to the Synthesis and Purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Abstract

This compound is a symmetrically substituted oxalamide derivative with significant potential in coordination chemistry, materials science, and pharmaceutical applications.[1][2][3] Its unique structure, featuring two 4-hydroxy-2,6-dimethylphenyl groups, allows for the formation of stable complexes with metal ions and imparts antioxidant properties.[1][4] This guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the synthetic route, offer a detailed, field-proven experimental protocol, and present a robust purification strategy to achieve high-purity material.

Introduction: Significance and Applications

This compound, with the chemical formula C18H20N2O4, is a molecule of growing interest.[1] Its structure is characterized by a central oxalamide core linking two substituted phenol moieties. This arrangement confers several key properties:

-

Coordinating Ligand: The nitrogen and oxygen atoms of the oxalamide and hydroxyl groups act as potent ligands for metal ions, making it a valuable component in the design of catalysts and functional materials.[1]

-

Intermediate in Organic Synthesis: This compound serves as a versatile building block for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.[1][2]

-

Biological Activity: The presence of phenolic hydroxyl groups suggests potential antioxidant activity by donating hydrogen atoms to neutralize free radicals.[2][4] This has led to investigations into its anti-inflammatory and even anti-cancer properties.[4]

Given these attributes, a reliable and well-understood method for its synthesis and purification is paramount for advancing research and development in these areas.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the condensation reaction between 4-amino-2,6-dimethylphenol and an oxalyl derivative, typically oxalyl chloride or diethyl oxalate.[2] This guide will focus on the use of oxalyl chloride due to its higher reactivity, which often leads to faster reaction times and higher yields.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-amino-2,6-dimethylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxalyl chloride. The reaction occurs in a stepwise manner, with the initial attack forming a mono-acylated intermediate, which then reacts with a second molecule of the aminophenol to yield the final product. A base, such as triethylamine or sodium hydroxide, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.[2]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a robust procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-amino-2,6-dimethylphenol | 137.18 | 10.0 g | 0.0729 |

| Oxalyl chloride | 126.93 | 4.62 g (3.12 mL) | 0.0364 |

| Triethylamine | 101.19 | 7.38 g (10.16 mL) | 0.0729 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 1 M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reactant Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,6-dimethylphenol (10.0 g, 0.0729 mol) and dichloromethane (150 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Base Addition: Add triethylamine (7.38 g, 0.0729 mol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Oxalyl Chloride Addition: In a separate beaker, dissolve oxalyl chloride (4.62 g, 0.0364 mol) in dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C. A precipitate will likely form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Caption: Experimental workflow for the synthesis of this compound.

Purification: Achieving High Purity

For many applications, particularly in pharmaceuticals and materials science, high purity of the final compound is critical. Recrystallization is the method of choice for purifying solid organic compounds like amides.[5] The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic amides, polar solvents are often effective.[5] Potential solvents for this compound include ethanol, acetonitrile, or a mixture of solvents like ethanol/water or acetone/hexane.[5] A small-scale solvent screen is recommended to determine the optimal solvent or solvent system.

Recrystallization Protocol

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

-

Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Expected Yield: 75-85% Appearance: Off-white to light brown solid.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight (328.36 g/mol ).[1]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=O, O-H).

-

Melting Point Analysis: To assess purity.

Safety Considerations

-

Oxalyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

-

Hydrochloric acid is corrosive. Wear appropriate PPE during handling.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can reliably produce high-purity material for a variety of applications. The emphasis on both the "how" and the "why" of the experimental choices is intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot it for their specific needs.

References

- 1. This compound | 1809288-95-6 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-3084423) | 1809288-95-6 [evitachem.com]

- 3. Buy this compound | 1809288-95-6 [smolecule.com]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]

Chemical and physical properties of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

An In-Depth Technical Guide to N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Introduction: A Molecule of Versatility

This compound, identified by CAS Number 1809288-95-6, is a symmetrically substituted oxalamide derivative that has emerged as a compound of significant interest in diverse scientific fields.[1][2] Its unique architecture, featuring two 4-hydroxy-2,6-dimethylphenyl groups linked by an oxalamide bridge, bestows upon it a compelling combination of reactivity, structural rigidity, and hydrogen-bonding capability. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its core chemical and physical properties, synthesis protocols, and burgeoning applications, from coordination chemistry to materials science and pharmacology.

Core Physicochemical Properties

The compound's utility is fundamentally governed by its intrinsic properties. It typically presents as an off-white to brown solid or powder and is stable under standard room temperature storage conditions when kept dry.[3][4] The molecular structure, consisting of aromatic rings, hydroxyl groups, and an amide linkage, dictates its solubility, reactivity, and potential for intermolecular interactions.

A summary of its key quantitative properties is presented below for rapid reference.

| Property | Value | Source |

| CAS Number | 1809288-95-6 | [2][3] |

| Molecular Formula | C₁₈H₂₀N₂O₄ | [1][2][3] |

| Molecular Weight | ~328.36 g/mol | [1][2][3] |

| Appearance | Off-white to brown solid/powder | [4][5] |

| Predicted Density | 1.337 ± 0.06 g/cm³ | [1][3] |

| LogP | 2.56 | [1] |

| Storage | Room Temperature, Sealed in Dry | [3] |

The calculated LogP value of 2.56 indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility that can be crucial for biological applications.[1] The presence of two phenolic hydroxyl groups and two amide linkages makes the molecule an effective hydrogen bond donor and acceptor, a key factor in its self-assembly behavior and interaction with biological targets.[1][6]

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound involves a direct condensation reaction.[2] This method is rooted in the principles of nucleophilic acyl substitution.

Causality of Experimental Design

The reaction mechanism hinges on the nucleophilic attack of the amino group of 4-amino-2,6-dimethylphenol on the electrophilic carbonyl carbons of an oxalate donor, such as diethyl oxalate or oxalyl chloride.[2] The choice of oxalyl chloride is often preferred for its higher reactivity. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive oxalyl chloride.[2] A non-nucleophilic base, like triethylamine or sodium hydroxide, is essential to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[1][2] Temperature control, particularly cooling the reaction mixture to 0°C during the addition of oxalyl chloride, is critical to moderate the exothermic reaction and prevent unwanted side products.[1]

Step-by-Step Synthesis Protocol

-

Reactant Preparation : Dissolve 4-amino-2,6-dimethylphenol in a suitable anhydrous solvent (e.g., a 1:1 mixture of Tetrahydrofuran (THF) and water) in a reaction vessel.[1]

-

Base Addition : Add a base, such as sodium hydroxide (NaOH), and a catalytic amount of triethylamine to the solution.[1]

-

Cooling : Cool the reaction vessel to 0°C in an ice bath to control the reaction rate.

-

Acyl Chloride Addition : Slowly add oxalyl chloride dropwise to the stirred solution. The slow addition is crucial to manage the exothermic nature of the reaction.[1]

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.[1]

-

Isolation : The solid product precipitates out of the solution. Isolate the product via vacuum filtration.

-

Purification : Wash the isolated solid sequentially with dilute HCl, water, and ether to remove unreacted starting materials, base, and other impurities.[1]

-

Drying : Dry the purified product under a vacuum to yield this compound.

References

- 1. This compound | 1809288-95-6 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-3084423) | 1809288-95-6 [evitachem.com]

- 3. This compound CAS#: 1809288-95-6 [m.chemicalbook.com]

- 4. This compound, BHMPO-SINOCOMPOUND [en.sinocompound.com]

- 5. This compound, CasNo.1809288-95-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 6. Buy this compound | 1809288-95-6 [smolecule.com]

An In-Depth Technical Guide to the Structural Characterization of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Abstract

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a symmetrically substituted oxalamide derivative with significant potential in coordination chemistry, catalysis, and materials science.[1] Its utility is derived from a molecular architecture featuring two 4-hydroxy-2,6-dimethylphenyl groups, which confer specific steric and hydrogen-bonding capabilities.[1] This guide provides an in-depth exploration of the core analytical techniques required for the unambiguous structural characterization and purity assessment of this compound. Tailored for researchers and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Introduction: The Molecular Significance of this compound

This compound, with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.36 g/mol , is a molecule of interest due to its structural features.[1][2] The presence of hydroxyl (-OH) and amide (-NH-C=O) functionalities allows it to act as a potent ligand for metal ions and participate in extensive hydrogen-bonding networks.[1] The dimethyl-substituted phenyl rings provide steric bulk, influencing the geometry of its metal complexes and its packing in the solid state.

Accurate structural confirmation is the bedrock of all further research, from mechanistic studies to application-driven development. An impurity or a misidentified isomer could drastically alter experimental outcomes. The following sections detail a multi-technique approach that provides orthogonal data points, leading to an irrefutable structural assignment.

The Analytical Workflow: A Multi-Pronged Strategy

A comprehensive characterization relies on the synergy of multiple analytical techniques. Each method probes a different aspect of the molecule's structure, and together, they provide a complete picture. The logical flow of analysis ensures that each step builds upon the last, from initial purity and connectivity checks to a definitive three-dimensional structure.

Caption: Logical workflow for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: Why NMR?

-

¹H NMR provides a precise count of chemically non-equivalent protons and their immediate electronic environment. The symmetry of the target molecule significantly simplifies its ¹H NMR spectrum, making it a quick and powerful tool for confirming the successful synthesis of the desired symmetric isomer.

-

¹³C NMR reveals the number of non-equivalent carbon atoms and their hybridization state (C, CH, CH₂, CH₃). This is critical for confirming the full carbon backbone of the molecule.

-

2D NMR (COSY, HSQC) can be employed if the 1D spectra are ambiguous, allowing for the definitive assignment of proton-proton and proton-carbon correlations.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution 1D NMR spectra to confirm the chemical structure and purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the dried compound for ¹H NMR (50-100 mg for ¹³C NMR).[3]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual proton signal does not obscure key analyte signals. Furthermore, the acidic protons of the -OH and -NH groups are readily observable in DMSO-d₆.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.[4] Ensure the sample height is adequate (~4-5 cm).[4]

-

Cap the tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[4]

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and high resolution.[4] This can be performed manually or automatically.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize signal sensitivity.[4]

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 2-5 second relaxation delay). For ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation: An Exemplar Spectrum

Due to the molecule's C₂ symmetry, the number of unique signals is halved. The following table outlines the expected chemical shifts (δ) in ppm relative to a reference (e.g., TMS). The chemical shift of amide NH protons in oxalamide derivatives is known to be sensitive to intramolecular hydrogen bonding.[5]

Table 1: Predicted NMR Spectral Data (in DMSO-d₆)

| Signal Assignment | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH (Amide) | ¹H NMR | 9.5 - 10.5 | Singlet (s) | 2H | Deshielded due to electronegative carbonyl and potential H-bonding. |

| -OH (Phenolic) | ¹H NMR | 8.5 - 9.5 | Singlet (s) | 2H | Acidic proton, position can be concentration-dependent. |

| Ar-H | ¹H NMR | ~6.6 | Singlet (s) | 4H | Protons on the aromatic ring, equivalent due to symmetry. |

| -CH₃ | ¹H NMR | ~2.1 | Singlet (s) | 12H | Methyl groups on the aromatic ring, equivalent due to symmetry. |

| C=O (Amide) | ¹³C NMR | 158 - 162 | - | - | Typical chemical shift for an oxalamide carbonyl carbon. |

| Ar-C (C-OH) | ¹³C NMR | 150 - 155 | - | - | Aromatic carbon attached to the hydroxyl group. |

| Ar-C (C-NH) | ¹³C NMR | 135 - 140 | - | - | Aromatic carbon attached to the amide nitrogen. |

| Ar-C (C-CH₃) | ¹³C NMR | 128 - 132 | - | - | Aromatic carbon attached to the methyl group. |

| Ar-CH | ¹³C NMR | 115 - 120 | - | - | Protonated aromatic carbon. |

| -CH₃ | ¹³C NMR | 17 - 20 | - | - | Methyl carbon. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound, thereby providing strong evidence for its elemental composition. Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for this molecule, as it minimizes fragmentation and typically shows the intact molecular ion.[6]

Expertise & Causality: Why ESI-MS?

ESI is the method of choice because it gently transfers ions from solution into the gas phase, preserving the integrity of the molecule.[7] This is crucial for avoiding fragmentation and observing the molecular ion peak, which is the primary goal of this analysis. We expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight and elemental formula of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[7]

-

Desolvation: A heated drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets.[7]

-

Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: Expected Results

The analysis should yield a simple spectrum dominated by the molecular ion.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Ionization Mode | Calculated Exact Mass (m/z) | Observed m/z |

| [C₁₈H₂₀N₂O₄ + H]⁺ | Positive ESI | 329.1445 | ~329.1445 |

| [C₁₈H₂₀N₂O₄ - H]⁻ | Negative ESI | 327.1300 | ~327.1300 |

The high-resolution measurement allows for the confirmation of the elemental composition (C₁₈H₂₀N₂O₄) with a high degree of confidence (typically <5 ppm mass error).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target molecule, FTIR is used to confirm the presence of the critical -OH, -NH, C=O, and aromatic C-H bonds.

Expertise & Causality: Why ATR-FTIR?

The Attenuated Total Reflectance (ATR) sampling technique is highly advantageous as it requires minimal to no sample preparation for solid powders.[8][9] The sample is simply placed in contact with an ATR crystal (commonly diamond or zinc selenide), making it a fast and reproducible method for qualitative analysis.[10]

Caption: Principle of Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Experimental Protocol: ATR-FTIR

Objective: To verify the presence of key functional groups.

Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (H₂O, CO₂) or instrumental signals.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[9]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation: Characteristic Vibrational Bands

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 3500 | O-H Stretch | Phenolic -OH | Strong, Broad |

| 3100 - 3300 | N-H Stretch | Amide -NH | Strong, Sharp |

| ~3050 | C-H Stretch | Aromatic C-H | Medium |

| ~2950 | C-H Stretch | Methyl -CH₃ | Medium |

| 1650 - 1680 | C=O Stretch | Amide I Band | Very Strong |

| 1510 - 1550 | N-H Bend | Amide II Band | Strong |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium-Weak |

The presence of strong absorptions in these specific regions provides compelling evidence for the compound's gross structure.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[11][12] It provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Expertise & Causality: Why X-ray Diffraction?

For a novel compound or one where specific stereochemistry or crystal packing is important, X-ray diffraction is unparalleled.[13] It resolves any ambiguity that might remain after spectroscopic analysis. The technique works by directing a beam of X-rays onto an ordered crystal; the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions are determined.[14][15]

Experimental Protocol: Single-Crystal XRD

Objective: To determine the absolute 3D molecular structure and crystal packing.

Methodology:

-

Crystal Growth (The Critical Step): High-quality, single crystals of sufficient size (>0.1 mm) must be grown.[12] This is often the most challenging part of the experiment. Common methods include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion (diffusing an anti-solvent into a solution of the compound).

-

Slow cooling of a saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, DMF).

-

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated. A detector records the positions and intensities of the diffracted X-ray reflections.[12]

-

Structure Solution and Refinement: Sophisticated software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined against the experimental data to produce the final, detailed molecular structure.

Data Interpretation: Expected Structural Features

The resulting crystal structure would be expected to confirm:

-

The overall connectivity previously deduced by NMR.

-

The planarity of the central oxalamide core.

-

An anti-periplanar disposition of the two phenyl groups relative to each other.

-

The presence of intramolecular hydrogen bonds between the amide N-H and the adjacent carbonyl oxygen, forming stable five-membered rings.[16]

-

Intermolecular hydrogen bonds involving the phenolic -OH groups and amide carbonyls, leading to the formation of extended supramolecular networks in the crystal lattice.

Conclusion

The structural characterization of this compound requires a synergistic and logical application of modern analytical techniques. NMR spectroscopy serves to map the proton and carbon framework, confirming the covalent bonding and symmetry. Mass spectrometry acts as a crucial gatekeeper, verifying the molecular weight and elemental composition. FTIR spectroscopy provides a rapid check for the presence of key functional groups. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement. By following the protocols and interpretive logic outlined in this guide, researchers can establish the structure of this valuable compound with the highest degree of scientific rigor and confidence.

References

- 1. This compound | 1809288-95-6 | Benchchem [benchchem.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. m.youtube.com [m.youtube.com]

- 11. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. N, N'-Bis(pyridin-4-ylmeth-yl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (CAS 1809288-95-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential applications of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, identified by CAS number 1809288-95-6. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, material science, and chemical synthesis.

Chemical Identity and Properties

This compound is a symmetrically substituted oxalamide derivative.[1] Its structure, featuring two 4-hydroxy-2,6-dimethylphenyl groups, contributes to its notable chemical and biological activities.[1][2] The compound is also known as 4-hydroxy-2,6-dimethylphenyl oxalamide (HDMPOA).[2]

| Property | Value | Source |

| CAS Number | 1809288-95-6 | [1][2][3][][5][6][7][8][9][10][11][12] |

| IUPAC Name | N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide | [1][3][8] |

| Molecular Formula | C18H20N2O4 | [1][3][][6][8][9] |

| Molecular Weight | 328.368 g/mol | [1][2][3] |

| Appearance | Typically appears as an off-white to brown solid | [3] |

| InChI | InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24) | [1][3][] |

| InChI Key | VGDOSNKYJILNDC-UHFFFAOYSA-N | [1][3][][8] |

| Canonical SMILES | CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O | [2][3][][8] |

| Purity | 97% - 98% | [7][8] |

| Density | 1.337 g/cm³ (calculated) | [1][] |

| LogP | 2.56 (calculated) | [1] |

Synthesis and Mechanism of Action

Synthetic Pathway

The primary and most common method for synthesizing this compound is through a condensation reaction.[3] This involves the reaction of 4-amino-2,6-dimethylphenol with an oxalate donor, such as oxalyl chloride or diethyl oxalate.[3] The reaction proceeds via a nucleophilic acyl substitution, where the amine groups of 4-amino-2,6-dimethylphenol attack the electrophilic carbonyl carbons of the oxalate donor.[3] This process is typically conducted under anhydrous conditions in an aprotic solvent like dichloromethane or dimethylformamide.[3] A base, such as triethylamine, is often required to neutralize the hydrochloric acid byproduct formed during the reaction.[3]

An alternative synthetic route involves the modification of vanillylamine hydrochloride, which is neutralized and then reacted with diethyl oxalate under reflux conditions.[3]

Experimental Protocol: Condensation Synthesis

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2,6-dimethylphenol in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Base Addition: Add a suitable base, such as triethylamine, to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture in an ice bath to control the exothermic nature of the subsequent addition.

-

Oxalate Donor Addition: Slowly add the oxalate donor (e.g., oxalyl chloride or diethyl oxalate) to the cooled solution while stirring continuously.

-

Reaction: Allow the reaction to proceed at room temperature for a specified period, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Mechanism of Action: Antioxidant Properties

The biological activity of this compound is largely attributed to its antioxidant properties.[1][2] The mechanism of action involves the hydroxyl groups on the phenolic rings.[1][3] These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.[1][2][3] This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of enzymes involved in the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Furthermore, it has been shown to reduce levels of lipid peroxidation, which is a key process in cellular damage caused by oxidative stress.[2]

References

- 1. This compound | 1809288-95-6 | Benchchem [benchchem.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. Buy this compound (EVT-3084423) | 1809288-95-6 [evitachem.com]

- 5. This compound | 1809288-95-6 [chemicalbook.com]

- 6. 1809288-95-6 | CAS DataBase [m.chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound CAS#: 1809288-95-6 [m.chemicalbook.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. 1809288-95-6|this compound|BLD Pharm [bldpharm.com]

- 12. This compound | 1809288-95-6 - JINAN GUODING PHARMACEUTICAL CO.,LTD [guodingpharma.com]

A Technical Guide to the Application of Oxalamide Derivatives in Material Science

Abstract

The field of material science continually seeks molecular building blocks that offer precision, predictability, and robust functionality. Oxalamide derivatives have emerged as a distinguished class of compounds, primarily owing to their exceptional capacity for forming strong, directional hydrogen bonds. This inherent property, stemming from the N,N'-disubstituted oxalamide core, allows for the programmed self-assembly of molecules into complex, ordered supramolecular structures. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of oxalamide derivatives, tailored for researchers and professionals in material science and drug development. We will delve into their role in creating advanced polymers, stimuli-responsive gels, luminescent materials, and anion sensors, supported by detailed protocols and mechanistic insights.

The Oxalamide Motif: A Foundation for Supramolecular Chemistry

At the heart of oxalamide's utility is its rigid, planar core featuring two amide groups. This structure presents two hydrogen bond donors (N-H) and two hydrogen bond acceptors (C=O), perfectly arranged to form multiple, cooperative hydrogen bonds. This robust and highly directional intermolecular interaction is the cornerstone of their ability to self-assemble into well-defined, one-dimensional fibrous structures, which can further hierarchically organize into three-dimensional networks.[1]

The true versatility of the oxalamide platform lies in the synthetic accessibility of its derivatives. By modifying the peripheral 'R' groups attached to the nitrogen atoms, a scientist can precisely tune the derivative's properties, such as solubility, thermal stability, and electronic characteristics, without disrupting the core hydrogen-bonding motif.

General Synthesis of N,N'-Disubstituted Oxalamides

The most common and straightforward synthesis involves the reaction of an appropriate amine with oxalyl chloride. This reaction is typically fast and high-yielding.

Causality Behind Experimental Choices:

-

Solvent: A dry, aprotic solvent like benzene or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive oxalyl chloride.

-

Base: A tertiary amine, such as triethylamine, is added as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the reactant amine and driving the reaction to completion.[2]

-

Temperature Control: The dropwise addition of oxalyl chloride, often at reduced temperatures (e.g., 0 °C), is critical to manage the exothermic nature of the reaction and minimize the formation of side products.

Experimental Protocol 1: Synthesis of a Generic N,N'-Dialkyl Oxalamide

Materials:

-

Oxalyl chloride (1.0 eq)

-

Primary amine (e.g., dodecylamine) (2.2 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous benzene (or THF)

-

Magnetic stirrer and stirring bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the primary amine (2.2 eq) and triethylamine (2.2 eq) in anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Dissolve oxalyl chloride (1.0 eq) in a small amount of anhydrous benzene and add it to a dropping funnel.

-

Add the oxalyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the collected solid with water several times to remove any remaining salt.[2]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

-

Validation: The final product's identity and purity should be confirmed using FT-IR (presence of amide C=O and N-H stretches), ¹H NMR, and ¹³C NMR spectroscopy.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Introduction: Understanding the Thermal Integrity of a Key Synthetic Intermediate

N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.36 g/mol , is a symmetrically substituted oxalamide derivative.[1][2] This compound, appearing as an off-white to brown solid, is recognized for its role as a nitrogen and oxygen ligand, making it a valuable intermediate in coordination chemistry and the synthesis of complex polymers.[1][3] Its structure, featuring two 4-hydroxy-2,6-dimethylphenyl groups, imparts antioxidant properties and the potential for significant interaction with biological systems.[4][5]

The thermal stability of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a critical parameter that dictates its suitability for various applications, particularly in polymer processing and drug development where exposure to elevated temperatures is common.[6] This guide provides a comprehensive overview of the methodologies used to evaluate the thermal stability and degradation profile of this compound, offering insights into its expected behavior based on its structural motifs.

Core Principles of Thermal Analysis

The evaluation of a compound's response to heat is fundamental to ensuring its performance and safety. For N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and thermal transitions, respectively.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is paramount for determining the onset of decomposition, identifying intermediate stages of degradation, and quantifying the residual mass.

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass.

-

Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide into the tared sample pan. A smaller sample size minimizes thermal gradients.

-

-

Atmosphere and Flow Rate:

-

Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 700 °C. This heating rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the sample mass (or weight percent) as a function of temperature.

-

The onset temperature of decomposition (T_onset) is determined as the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG) is plotted to identify the temperatures of maximum decomposition rates for each stage.

-

Diagram: TGA Experimental Workflow

Caption: Workflow for TGA analysis of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide.

Differential Scanning Calorimetry (DSC): Detecting Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is essential for identifying the melting point, glass transitions, and crystallization events, providing a more complete picture of the compound's thermal behavior.

-

Instrument Preparation:

-

Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

-

Use aluminum pans and lids for the sample and an empty, sealed pan as a reference.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide into a DSC pan and hermetically seal it.

-

-

Atmosphere and Flow Rate:

-

Maintain an inert atmosphere with a nitrogen flow rate of 20-50 mL/min.

-

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 25 °C and ramp the temperature at 10 °C/min to a temperature above the expected melting point (e.g., 350 °C). This scan reveals the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of crystallization.

-

Second Heating Scan: Reheat the sample at 10 °C/min to 350 °C. This scan provides information on the intrinsic thermal properties of the material, free from its previous thermal history.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point (T_m) is identified as the peak of the endothermic event on the heating scan.

-

Glass transitions (T_g) appear as a step change in the baseline.

-

Expected Thermal Profile and Data Interpretation

| Parameter | Expected Range / Behavior | Rationale / Comparison to Structurally Similar Compounds |

| Melting Point (T_m) | > 200 °C | The presence of strong intermolecular hydrogen bonding from the amide and hydroxyl groups, coupled with the rigid aromatic structure, suggests a high melting point. |

| Onset of Decomposition (T_onset) | > 300 °C (in inert atmosphere) | Oxanilide-type compounds generally exhibit good thermal stability, with significant weight loss commencing above 300 °C.[2] The bisphenol moiety in compounds like Bisphenol A polycarbonate shows stability up to 450 °C.[7] |

| Decomposition Stages | Likely a multi-stage process | The initial decomposition may involve the cleavage of the weaker bonds, such as the C-N bond of the oxalamide linkage, followed by the degradation of the phenolic rings at higher temperatures. |

| Char Yield at 700 °C | Moderate to High | The aromatic nature of the compound would likely lead to the formation of a significant amount of carbonaceous residue upon pyrolysis. |

Degradation Profile: Unraveling the Chemical Pathway

The degradation of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide under thermal stress is expected to proceed through a free-radical mechanism. The oxalamide linkage is a potential initial site of bond scission.

Hypothesized Degradation Pathway

-

Initial Scission: The initial step is likely the homolytic cleavage of the C-C or C-N bonds in the oxalamide bridge, as these are generally weaker than the bonds within the aromatic rings. This would generate radical intermediates.

-

Fragmentation: Subsequent fragmentation could lead to the formation of isocyanate intermediates and the release of carbon monoxide. The phenolic moieties may undergo further reactions, including the formation of quinone-like structures through oxidation if trace oxygen is present, or the cleavage of the methyl and hydroxyl groups.

-

Volatile Products: The degradation process would generate a complex mixture of volatile organic compounds. To identify these products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the analytical technique of choice.[4][8]

-

Sample Preparation: A small amount (in the microgram range) of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in an inert atmosphere, causing thermal fragmentation.[3]

-

GC Separation: The resulting volatile fragments are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: The separated fragments are then introduced into a mass spectrometer, which provides mass spectra that can be used to identify the individual degradation products by comparison with spectral libraries.

Diagram: Hypothesized Initial Degradation Step

Caption: A simplified representation of the initial thermal degradation of the oxalamide structure.

Conclusion: A Framework for Comprehensive Thermal Analysis

While specific, publicly available thermal analysis data for N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is limited, a robust understanding of its thermal stability and degradation profile can be achieved through a systematic application of standard analytical techniques. By employing TGA and DSC, researchers can quantitatively assess its thermal stability and phase transitions. Furthermore, Py-GC/MS offers a powerful tool to elucidate the complex chemical pathways of its thermal decomposition. The insights gained from these analyses are crucial for the rational design of processes and formulations that utilize this versatile compound, ensuring its integrity and performance in high-temperature environments.

References

- 1. Identification of PA56, PA66 and PA6 Through Pyrolysis Gas Chromatography⁃mass Spectrometry [plaschina.com.cn]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Thermal Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. pub.h-brs.de [pub.h-brs.de]

Spectroscopic Characterization of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: A Technical Guide

Introduction

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a symmetrically substituted oxalamide derivative with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.36 g/mol . This compound and its analogues are of significant interest in medicinal chemistry and materials science due to their potential as antioxidants, enzyme inhibitors, and ligands for metal coordination. The presence of two 4-hydroxy-2,6-dimethylphenyl moieties linked by an oxalamide backbone imparts a unique combination of hydrogen bonding capabilities, steric hindrance, and electronic properties.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this regard. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. The interpretations provided herein are intended to serve as a benchmark for researchers working with this and related compounds.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical and biological properties. A clear understanding of its atomic arrangement is crucial for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and preserve the molecular ion.

Predicted Mass Spectrum Data:

| m/z (Da) | Ion Species | Predicted Abundance |

| 329.1445 | [M+H]⁺ | High |

| 351.1264 | [M+Na]⁺ | Moderate |

| 327.1289 | [M-H]⁻ | High (in negative mode) |

Interpretation:

The primary ion observed in positive-ion mode ESI-MS is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 329.1445. The presence of a sodium adduct, [M+Na]⁺, at m/z 351.1264 is also common. In negative-ion mode, the deprotonated molecule, [M-H]⁻, would be the predominant species at m/z 327.1289. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition (C₁₈H₂₀N₂O₄).

Proposed Fragmentation Pathway:

While soft ionization minimizes fragmentation, some in-source fragmentation or tandem MS/MS experiments can provide valuable structural information.

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

A primary fragmentation pathway would involve the cleavage of the amide C-N bond, leading to the formation of a fragment with m/z 194, corresponding to the protonated 4-hydroxy-2,6-dimethylaniline moiety and a neutral loss. Another plausible fragmentation is the cleavage of the central C-C bond of the oxalamide linker, which would generate a radical cation corresponding to the substituted aniline at m/z 136.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| 3400-3200 | O-H (Phenol) | Stretching (H-bonded) | Broad, Strong |

| ~3300 | N-H (Amide) | Stretching | Medium, Sharp |

| ~1650 | C=O (Amide I) | Stretching | Strong, Sharp |

| ~1540 | N-H bend, C-N stretch (Amide II) | Bending/Stretching | Medium, Sharp |

| 3100-3000 | Aromatic C-H | Stretching | Medium |

| 1600, 1475 | Aromatic C=C | Stretching | Medium |

| ~1200 | C-O (Phenol) | Stretching | Strong |

Interpretation:

The IR spectrum will be dominated by a broad, strong absorption in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded phenolic O-H stretch. A sharper, medium-intensity peak around 3300 cm⁻¹ is expected for the N-H stretching of the secondary amide. The amide I band, a strong and sharp absorption due to the C=O stretch, should appear around 1650 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is predicted to be around 1540 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions, and a strong C-O stretching band for the phenolic group is expected around 1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the symmetry of this compound, the NMR spectra are expected to be relatively simple.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s (broad) | 2H | Phenolic OH |

| ~9.0 | s | 2H | Amide NH |

| ~6.5 | s | 4H | Aromatic CH |

| ~2.1 | s | 12H | Methyl CH₃ |

Interpretation:

The ¹H NMR spectrum in a solvent like DMSO-d₆ is predicted to show four distinct signals. The phenolic hydroxyl protons are expected to appear as a broad singlet at a downfield chemical shift of around 9.5 ppm. The amide N-H protons should also be downfield, as a sharp singlet around 9.0 ppm. The four aromatic protons are chemically equivalent due to the molecule's symmetry and are expected to resonate as a singlet around 6.5 ppm. The twelve methyl protons are also equivalent and will give a sharp singlet at approximately 2.1 ppm. The integration of these peaks will be in the ratio of 1:1:2:6, respectively.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Amide C=O |

| ~150 | Aromatic C-OH |

| ~130 | Aromatic C-NH |

| ~125 | Aromatic C-CH₃ |

| ~115 | Aromatic C-H |

| ~18 | Methyl CH₃ |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals. The carbonyl carbons of the oxalamide group are expected at the most downfield position, around 160 ppm. The aromatic carbon attached to the hydroxyl group (C-OH) will be around 150 ppm, while the carbon attached to the amide nitrogen (C-NH) is predicted to be near 130 ppm. The aromatic carbons bearing the methyl groups will likely appear around 125 ppm, and the aromatic carbons with hydrogen atoms are expected at approximately 115 ppm. The methyl carbons will give a signal in the aliphatic region, around 18 ppm.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

Mass Spectrometry (ESI-MS)

Health and Safety Considerations for Handling N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (CAS No. 1809288-95-6). The focus is on synthesizing technical data with practical, field-proven insights to ensure safe laboratory practices. The protocols and recommendations herein are designed to be self-validating systems, grounded in established safety principles and authoritative data.

Compound Identification and Physicochemical Properties

This compound is a symmetrically substituted oxalamide derivative.[1] It is utilized as an intermediate in organic synthesis and is noted for its potential in coordination chemistry and catalysis.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 1809288-95-6 | [3][4] |

| Molecular Formula | C18H20N2O4 | [1][2] |

| Molecular Weight | 328.36 g/mol | [1][5] |

| IUPAC Name | N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide | [1][3] |

| Appearance | Off-white to brown solid/powder | [2][6] |

| Predicted Density | ~1.337 g/cm³ | [1][4] |

| Storage | Store in a dry, cool, well-ventilated place at room temperature.[4][7] | Keep container tightly sealed.[3] |

Hazard Identification and Toxicological Profile

This compound is classified as hazardous.[8] The primary risks are associated with irritation and acute toxicity if ingested.[2][3] The Globally Harmonized System (GHS) classifications provide a clear framework for understanding these risks.

| Pictogram | GHS Classification | Hazard Statement | Meaning and Implication for Researchers |

|

| Skin Irritation (Category 2) | H315: Causes skin irritation.[3] | Direct contact can lead to inflammation, itching, reddening, or blistering.[3] This necessitates the use of appropriate gloves and a lab coat to prevent skin exposure. |

|

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3] | Contact with eyes can cause redness, pain, or severe damage.[3] Chemical safety goggles are mandatory to prevent splashes or contact with airborne dust. |

|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][3] | Ingestion can be harmful. Strict prohibition of eating, drinking, or smoking in the laboratory is critical. Accidental ingestion requires immediate medical attention.[3] |

|

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[3] | As a powder, this compound can become airborne. Inhalation may irritate the lungs and respiratory system.[3] Handling should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk. |

Routes of Exposure: The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.[3]

Risk Assessment in the Absence of Occupational Exposure Limits (OELs)

A critical challenge in handling research chemicals is the frequent absence of established Occupational Exposure Limits (OELs) like OSHA PELs or ACGIH TLVs.[3] For this compound, no such limits are currently available.[3] In this scenario, a qualitative risk assessment becomes paramount. This involves applying the precautionary principle and controlling exposure to the lowest reasonably achievable level. The risk level is determined by a combination of the compound's inherent hazards (as defined in Section 2) and the specific experimental conditions (e.g., quantity used, duration of handling, potential for dust generation).

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory hazards is by applying the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE) is always the last line of defense.

-

Engineering Controls: The primary method for controlling exposure to this compound is through engineering solutions. All procedures that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[3][8]

-

Administrative Controls: This involves establishing clear and robust Standard Operating Procedures (SOPs), ensuring all personnel are trained on the specific hazards and handling procedures, and maintaining clear labeling on all containers.

-

Personal Protective Equipment (PPE): PPE is used to protect the user from residual risk that cannot be eliminated by other controls. The specific PPE requirements are detailed in Section 6.

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the step-by-step methodology for safely handling this compound powder in a research setting.

5.1. Preparation and Pre-Handling

-

Verification: Confirm the identity of the chemical by checking the CAS number (1809288-95-6) on the container against the project plan.[3]

-

Area Designation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

-

Safety Equipment Check: Confirm that a safety shower and eyewash station are accessible and operational.[3][8]

-

PPE Donning: Put on all required PPE as specified in Section 6 before handling the primary container.

5.2. Weighing and Transfer

-

Ventilation: Perform all weighing and transfer operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

-

Static Control: Use an anti-static brush or ionizer when handling the powder to prevent dispersal due to static electricity.

-

Tool Selection: Use dedicated, clean spatulas and weighing papers.

-

Technique: Transfer the powder slowly and carefully to minimize dust generation. Do not "drop" or "pour" the powder from a height.

-

Container Sealing: Immediately and securely re-seal the primary container after dispensing the required amount.[3]

5.3. Post-Handling and Cleanup

-

Decontamination: Wipe down the spatula, balance, and work surface within the fume hood with a damp paper towel to collect any residual powder.

-

Waste Disposal: Dispose of contaminated weighing papers, paper towels, and gloves in a designated, sealed hazardous waste container.[3]

-

Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[3][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a thorough risk assessment of the planned procedures.[9] The following are the minimum requirements for handling this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9][10]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[11] Inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consult a glove compatibility chart.

-

Protective Clothing: A long-sleeved lab coat is required to protect personal clothing from contamination.[11]

-

-

Respiratory Protection:

-

For handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.

-

In the absence of adequate ventilation or when there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) must be used.[11]

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.[3]

7.1. Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[3][8] If skin irritation occurs or persists, seek medical attention.[3]

-

Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

7.2. Spill Response Protocol

A small spill of solid material can be managed by trained laboratory personnel.

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

Cleanup: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a dustpan and place it in a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of all cleanup materials as hazardous waste.

Waste Disposal and Decontamination

All waste containing this compound, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for chemical waste disposal. Containers must be clearly labeled and sealed. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

This compound presents manageable hazards if handled with the appropriate controls and precautions. The causality for these safety measures is rooted in its identified properties: skin, eye, and respiratory irritation, and harm if swallowed. By understanding these hazards and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods and adhering to strict protocols—researchers can effectively minimize exposure and ensure a safe laboratory environment.

References

- 1. This compound | 1809288-95-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 1809288-95-6 [smolecule.com]

- 3. aksci.com [aksci.com]

- 4. This compound CAS#: 1809288-95-6 [m.chemicalbook.com]

- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 6. This compound, CasNo.1809288-95-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 7. This compound | 1809288-95-6 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. hazmatschool.com [hazmatschool.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide as a High-Performance Nucleating Agent for Semi-Crystalline Polymers

Introduction: The Critical Role of Nucleation in Polymer Performance

The crystallization of semi-crystalline polymers is a cornerstone of their performance, dictating mechanical, thermal, and optical properties. This process, a transition from a disordered melt to an ordered, lamellar state, is governed by two fundamental steps: nucleation and growth.[1][2] While crystal growth is an important factor, the initiation step—nucleation—is often the rate-limiting factor and presents a key opportunity for material enhancement. Uncontrolled nucleation typically results in a small number of large spherulites, leading to suboptimal properties and processing inefficiencies.

The introduction of nucleating agents is a well-established strategy to overcome these limitations.[3] These specialized additives provide heterogeneous surfaces that lower the energy barrier for crystal formation, leading to a higher density of smaller, more uniform spherulites.[4][5] This microstructural refinement translates into significant macroscopic benefits, including:

-

Enhanced Processing Efficiency: Increased crystallization temperatures allow for shorter cooling times in processes like injection molding, leading to reduced cycle times.[6][7]

-

Improved Mechanical Properties: A higher degree of crystallinity and smaller spherulite size typically result in increased stiffness (flexural modulus) and hardness.[3][6]

-

Superior Thermal Resistance: Higher crystallization temperatures can lead to improved heat deflection temperatures (HDT).[7]

-

Enhanced Optical Clarity: In certain polymers, promoting the formation of smaller crystallites that scatter less light can improve transparency.[3]

This document provides a detailed technical guide on the application of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide , a highly effective organic nucleating agent, for modifying semi-crystalline polymers.

Profile of the Nucleating Agent: this compound

This compound is a symmetrically substituted oxalamide derivative recognized for its unique structural features that enable potent nucleating activity.[8][9]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1809288-95-6 | [10] |

| Molecular Formula | C₁₈H₂₀N₂O₄ | [8][10] |

| Molecular Weight | 328.36 g/mol | [8][10] |

| Appearance | Off-white to brown solid/powder | [9][11] |

| Density (Predicted) | ~1.337 g/cm³ | [8][10] |

| Purity | Typically ≥97% | [12] |

| Storage | Store in a dry, sealed container at room temperature. | [10] |

Mechanism of Nucleation: Supramolecular Self-Assembly

The efficacy of this compound stems from its ability to self-assemble within the polymer melt. This process is driven by strong, directional intermolecular hydrogen bonds between the amide (N-H) and carbonyl (C=O) groups of the oxalamide backbone.[9] This self-assembly creates a fine, fibrillar network that is thermally stable at typical polymer processing temperatures.

These microscopic fibrils act as ideal templates for heterogeneous nucleation. Polymer chains in the melt align along the surfaces of these fibrils, a process known as epitaxy, which significantly reduces the kinetic and energetic barriers to crystallization. The result is a rapid and dense formation of crystal nuclei as the polymer cools.

Caption: Mechanism of action for the oxalamide nucleating agent.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13]

-

Precautionary Measures:

-

Wash skin thoroughly after handling.[13]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]

-

Store in a well-ventilated place and keep the container tightly closed.[13][14]

-

Always consult the material safety data sheet (MSDS) from the supplier before use.[14]

Application Protocol: Polypropylene (PP) Homopolymer

This section details the protocol for incorporating and evaluating this compound in a standard injection molding grade polypropylene homopolymer.

Materials and Equipment

-

Polymer: Polypropylene Homopolymer (Melt Flow Index: 10-15 g/10 min).

-

Nucleating Agent (NA): this compound.

-

Equipment:

-

Co-rotating twin-screw extruder.

-

Gravimetric feeders.

-

Strand pelletizer.

-

Injection molding machine.

-

Differential Scanning Calorimeter (DSC).[15]

-

Tensile testing machine.

-

Heat Deflection Temperature (HDT) tester.

-

Protocol 1: Melt Compounding and Specimen Preparation

Objective: To achieve a homogeneous dispersion of the nucleating agent within the polymer matrix.

-

Drying: Dry the PP pellets at 80°C for 4 hours to remove any residual moisture.

-

Masterbatch Preparation (Optional but Recommended): For low concentrations (e.g., < 0.1 wt%), it is advisable to first prepare a masterbatch (e.g., 1-2 wt% NA in PP) to ensure uniform final dispersion.

-

Compounding Setup:

-

Set the temperature profile on the twin-screw extruder. A typical profile for PP is:

-

Feed Zone: 180°C

-

Zones 2-4: 190°C

-

Zones 5-7: 210°C

-

Die: 220°C

-

-

Set screw speed to 200-300 RPM.

-

-

Extrusion:

-

Feed the dried PP pellets into the main hopper using a gravimetric feeder.

-

Feed the nucleating agent (or masterbatch) into a downstream port to avoid thermal degradation in the initial zones. A typical loading level for high-performance nucleating agents is 300 to 1000 ppm (0.03 to 0.10 wt%).[6]

-

-

Pelletization: Cool the extruded strands in a water bath and cut them into pellets using a strand pelletizer.

-

Drying: Dry the compounded pellets at 80°C for 4 hours.

-

Injection Molding: Mold the pellets into standardized test specimens (e.g., tensile bars, HDT bars) as per ASTM or ISO standards.

Protocol 2: Thermal Characterization via DSC

Objective: To quantify the effect of the nucleating agent on the crystallization and melting behavior of the polymer.[16]

-

Sample Preparation: Seal 5-10 mg of the compounded pellets in an aluminum DSC pan. Use a neat PP sample as a control.

-

DSC Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from 30°C to 220°C at 10°C/min. Hold for 3 minutes to erase thermal history.

-

Cool: Cool from 220°C to 30°C at 10°C/min. This step records the crystallization behavior.

-

Second Heat: Ramp from 30°C to 220°C at 10°C/min. This step records the properties of the nucleated material.

-

-

Data Analysis:

-

Crystallization Temperature (Tc): Determine the peak temperature of the exothermic crystallization peak from the cooling scan. A higher Tc indicates more effective nucleation.[4][7]

-

Melting Temperature (Tm): Determine the peak temperature of the endothermic melting peak from the second heating scan.

-

Percent Crystallinity (%χc): Calculate using the following formula:

%χc = [ ΔHₘ / (ΔHₘ⁰ × w) ] × 100

Where:

-

ΔHₘ is the measured heat of melting from the second heating scan (in J/g).

-

ΔHₘ⁰ is the theoretical heat of melting for 100% crystalline polymer (for PP, ~207 J/g).

-

w is the weight fraction of the polymer in the compound.

-

-

Expected Results and Data Interpretation